molecular formula C16H19N4O9PS B1229184 [(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate CAS No. 71800-98-1

[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate

Cat. No.: B1229184
CAS No.: 71800-98-1
M. Wt: 474.4 g/mol
InChI Key: FBEPGJXJVDGXDD-CWSCBRNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate, also known as 8-mercaptoflavin mononucleotide, is a derivative of flavin mononucleotide (FMN). It is characterized by the presence of a thiol group (-SH) at the 8th position of the isoalloxazine ring. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in biochemical and biophysical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: [(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate can be synthesized through the nucleophilic substitution of 8-chloroflavin mononucleotide with thiolate anions. The reaction typically occurs in acetonitrile at 0°C, using a slight excess of aqueous 1 M sodium sulfide (Na₂S) as the thiolate source .

Industrial Production Methods:

Types of Reactions:

    Oxidation and Reduction: this compound can undergo redox reactions, where it participates in electron transfer processes. The thiol group can be oxidized to form disulfides or sulfenic acids.

    Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used to oxidize the thiol group.

    Substitution: Thiolate anions, such as sodium sulfide (Na₂S), are commonly used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfenic acids.

    Substitution: Various substituted flavin derivatives, depending on the nucleophile used.

Scientific Research Applications

[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of [(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate involves its interaction with flavoenzymes. The thiol group at the 8th position can form covalent bonds with enzyme active sites, altering the enzyme’s catalytic properties. This interaction can stabilize different redox states of the flavin, influencing the enzyme’s activity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate can be compared with other flavin derivatives, such as:

Uniqueness of this compound: The presence of the thiol group in this compound imparts unique redox properties and reactivity, making it a valuable tool for probing enzyme mechanisms and studying electron transfer processes .

Properties

CAS No.

71800-98-1

Molecular Formula

C16H19N4O9PS

Molecular Weight

474.4 g/mol

IUPAC Name

[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate

InChI

InChI=1S/C16H19N4O9PS/c1-6-2-7-8(3-11(6)31)20(14-12(17-7)15(24)19-16(25)18-14)4-9(21)13(23)10(22)5-29-30(26,27)28/h2-3,9-10,13,21-23H,4-5H2,1H3,(H2,26,27,28)(H2,18,19,24,25)/t9-,10+,13-/m0/s1

InChI Key

FBEPGJXJVDGXDD-CWSCBRNRSA-N

SMILES

CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(COP(=O)(O)O)O)O)O

Isomeric SMILES

CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O

Canonical SMILES

CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(COP(=O)(O)O)O)O)O

Synonyms

8-mercapto-FMN

Origin of Product

United States

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